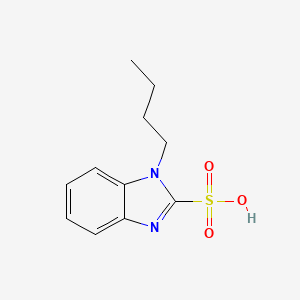

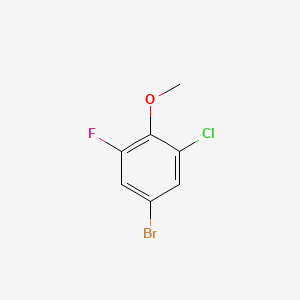

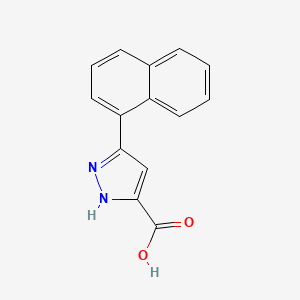

![molecular formula C14H7ClO3 B1271589 Chlorure de 3-oxo-3H-benzo[f]chromene-2-carbonyle CAS No. 71942-38-6](/img/structure/B1271589.png)

Chlorure de 3-oxo-3H-benzo[f]chromene-2-carbonyle

Vue d'ensemble

Description

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride (3-OBC) is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. 3-OBC is a heterocyclic compound that is composed of a benzene ring fused to a chromene ring. It is an important reagent in organic synthesis and can be used in a range of reactions and applications.

Applications De Recherche Scientifique

Activité antiproliférative

Ce composé a été synthétisé et évalué pour ses activités inhibitrices de la prolifération in vitro contre des lignées cellulaires de cancer du poumon non à petites cellules (NSCLC) . Parmi les dérivés de ce composé, certains ont montré une forte activité antiproliférative en induisant l'apoptose, en arrêtant le cycle cellulaire et en augmentant le niveau d'espèces réactives de l'oxygène (ROS) intracellulaires .

Propriétés de fluorescence

Le composé présente d'excellentes propriétés de fluorescence . Il peut être utilisé comme une sonde de fluorescence efficace pour l'imagerie biologique . Le composé a une fluorescence λex de 370 nm et λem de 440 nm dans le méthanol .

Imagerie biologique

En raison de ses propriétés de fluorescence, ce composé peut être utilisé pour l'imagerie biologique . Cette application est particulièrement utile dans la recherche biomédicale pour visualiser les processus et structures cellulaires.

Activité antitumorale

Le composé a montré un potentiel en tant qu'agent antitumoral . Il a été constaté qu'il inhibait la prolifération des cellules cancéreuses, ce qui en fait un candidat prometteur pour le traitement du cancer .

Étude de la polarité du solvant

Les spectres d'absorption et d'émission et les moments dipolaires de ce composé sont étudiés dans des solvants de différentes polarités . Cette étude est utile pour concevoir des dispositifs optiques non linéaires et pour sonder la nature des transformations photochimiques .

Synthèse des dérivés

Le composé sert de modèle moléculaire précieux pour le développement de différents analogues structuraux présentant des profils pharmacologiques améliorés . Ces dérivés ont été associés à diverses activités biologiques telles que les activités antivirales, antibactériennes, antimicrobiennes, anticoagulantes, anti-inflammatoires, anticancéreuses, anticonvulsivantes, antioxydantes, antifongiques et anti-VIH .

Mécanisme D'action

Target of Action

The primary targets of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride, also known as 5,6-Benzocoumarin-3-Carbonyl Chloride, are the A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines . These cell lines are often used in research as models for studying the mechanisms of lung cancer and testing potential therapeutic agents.

Mode of Action

The compound interacts with its targets by inhibiting cell proliferation .

Biochemical Pathways

The affected biochemical pathways are those involved in cell proliferation, apoptosis, and the cell cycle . The compound’s action leads to downstream effects such as the inhibition of cell growth and the induction of cell death, which are key processes in the treatment of cancer.

Result of Action

The compound exhibits strong antiproliferative activity against the A549 and NCI-H460 NSCLC cell lines . This suggests that it may be a potent antitumor agent. In addition, one of the derivatives of this compound, 6g, has been found to have excellent fluorescence properties and could potentially be used as an effective fluorescence probe for biological imaging .

Analyse Biochimique

Biochemical Properties

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes involved in oxidative and reductive processes, such as those in the electron transport chain. The compound’s ability to chelate metal ions, particularly sodium ions, has been demonstrated through fluorescence spectrophotometry and density functional theory calculations . These interactions suggest that 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride can influence various biochemical pathways by modulating enzyme activity and metal ion availability.

Cellular Effects

The effects of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride on cellular processes have been extensively studied. It has been shown to inhibit the proliferation of human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460, by inducing apoptosis, arresting the cell cycle, and elevating intracellular reactive oxygen species (ROS) levels . These findings indicate that the compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for antitumor therapy.

Molecular Mechanism

At the molecular level, 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and metal ions, influencing their activity. The compound’s ability to chelate sodium ions through oxidative and reductive photoinduced electron transfer (PET) mechanisms has been confirmed by density functional theory calculations . Additionally, its interactions with enzymes involved in oxidative stress responses suggest that it can modulate gene expression and enzyme activity, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride in laboratory settings have been investigated. The compound is known to be hydrolyzed and converted back into its carboxylic acid form when exposed to air for extended periods . This instability necessitates careful handling and storage to maintain its efficacy in biochemical experiments. Long-term studies have shown that the compound’s effects on cellular function can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro studies .

Dosage Effects in Animal Models

Studies on the dosage effects of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and induction of apoptosis . At very high doses, toxic effects such as oxidative stress and damage to normal tissues have been observed, highlighting the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its ability to chelate metal ions, such as sodium, further underscores its role in modulating biochemical processes at the metabolic level .

Transport and Distribution

The transport and distribution of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and localization within cells . These interactions influence its accumulation in target tissues and its overall efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on enzyme activity and gene expression . Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

3-oxobenzo[f]chromene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO3/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZSPGHNLGPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365804 | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71942-38-6 | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Benzocoumarin-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

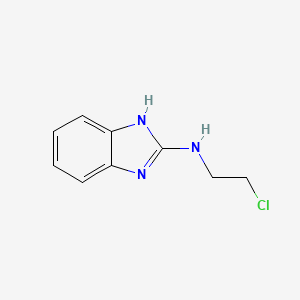

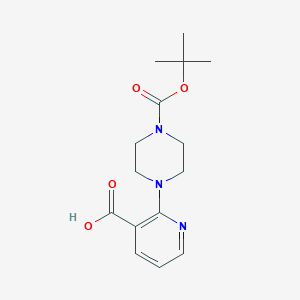

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

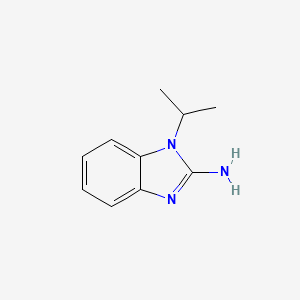

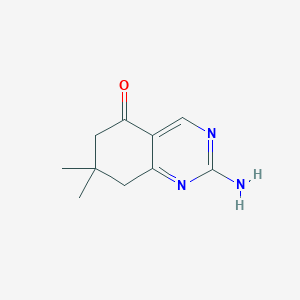

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

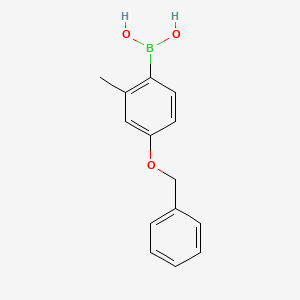

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)